molecular formula C7H10N2O B13217139 (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine

Cat. No.: B13217139
M. Wt: 138.17 g/mol
InChI Key: PJFFBGJVMFCXRX-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine is a chemical compound with the molecular formula C₇H₁₀N₂O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . This reaction can be catalyzed by various agents, including gold catalysts, and can be performed under mild conditions such as room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method allows for rapid and efficient production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine include other isoxazole derivatives such as:

  • 5,6-Dihydro-4H-cyclopenta[C]isoxazol-3-amine
  • 5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-ylmethanamine

InChI

InChI=1S/C7H10N2O/c8-4-6-5-2-1-3-7(5)10-9-6/h1-4,8H2

InChI Key

PJFFBGJVMFCXRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)ON=C2CN

Origin of Product

United States

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